

Technical Guide: Butyl 2-Chloro-2-Fluoroacetate Structure & Analysis[1]

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Compound of Interest

Compound Name: *Butyl chlorofluoroacetate*

CAS No.: 368-34-3

Cat. No.: B1621434

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Executive Summary

This technical guide provides a comprehensive structural and functional analysis of Butyl 2-chloro-2-fluoroacetate (BCFA).[1][2] As a specialized halogenated building block, BCFA presents unique challenges in synthesis, characterization, and stereochemical resolution.[2] Its structural core—containing a geminal chlorofluoro moiety—serves as a critical bioisostere in medicinal chemistry, offering metabolic stability and lipophilicity modulation distinct from its ethyl or methyl analogs.[2]

This document is designed for process chemists and analytical scientists, focusing on self-validating characterization protocols and scalable resolution workflows.

Structural Architecture & Electronic Properties[1][2]

The Geminal Halogen Effect

The defining feature of BCFA is the

-carbon possessing both chlorine and fluorine substituents.[1] This creates a highly polarized, yet sterically compact, chiral center.[2]

- Electronic Withdrawal: The synergistic inductive effects (

) of F and Cl significantly reduce the electron density of the carbonyl carbon, making the ester bond more susceptible to nucleophilic attack compared to non-halogenated acetates.

[2]

- Conformational Locking: The gauche effect (preference for

hyperconjugation) imposes rigid conformational preferences, influencing how the molecule binds in enzymatic pockets during kinetic resolution.[2]

The Butyl Ester Functionality

While ethyl 2-chloro-2-fluoroacetate is the common commodity chemical, the butyl analog is often selected in drug development for specific physicochemical reasons:

- Lipophilicity Modulation: The butyl chain increases the

(approx.[2] +1.0 unit vs. ethyl), enhancing cell permeability in early-stage biological assays.

[2]

- Volatility Management: With a boiling point significantly higher than the ethyl ester (~165–170°C vs. 129°C), BCFA is safer to handle in high-vacuum manifolds and less prone to evaporative loss during rotary evaporation.[1][2]

Physical Property Matrix (Estimated vs. Empirical)

Property	Value / Range	Technical Note
Molecular Formula		MW: 168.59 g/mol
Boiling Point	165–170°C (760 mmHg)	Extrapolated from ethyl analog (+CH trends).[1]
Density	~1.18 g/mL	Denser than water; phase separates easily.[1][2]
Chirality	Racemic ()	Requires resolution (See Section 4).[1][2]
Solubility	DCM, Et O, Toluene	Immiscible in water; hydrolyzes slowly.[2]

Spectroscopic Signature Analysis[3]

Accurate identification of BCFA relies on the unique coupling patterns between

,

, and

. [1][2] The following data serves as a self-validating checklist for product purity.

Nuclear Magnetic Resonance (NMR)

The geminal H-F and C-F couplings are diagnostic. [1][2] If these coupling constants (

) are absent, the halogenation has failed. [2]

- NMR (376 MHz, CDCl

):

- Shift:

to

ppm.

- o Pattern: Doublet (

).[1][2][3]

- o Coupling:

.[1][2]

- o Validation: The signal must appear as a clean doublet.[1][2] A singlet indicates loss of the

-proton (formation of quaternary species).[1]

- NMR (400 MHz, CDCl

):

- o -Proton:

ppm (Doublet).[1][2]

- o Coupling:

.[1][2]

- o Butyl Group: Classic multiplets:

(

, 2H, O-CH

),

(

, 2H),

(

, 2H),

(

, 3H).[2]

- NMR (100 MHz, CDCl

):

- Carbonyl (C=O):

ppm (Doublet,

).[1][2]

- -Carbon (C-Cl-F):

ppm (Doublet,

).[1][2] Note: This peak is often low intensity due to splitting and lack of NOE.

Infrared Spectroscopy (FT-IR)

- Carbonyl Stretch:

.[1]

- Insight: The inductive effect of F and Cl shifts the carbonyl stretch to a higher wavenumber compared to butyl acetate (~1740 cm

).[1] This blue shift is a quick purity check.[1][2]

Synthetic Pathways & Process Control[1][2]

For research scale, Transesterification is the most reliable route, avoiding the handling of hazardous chlorofluoroacetyl chloride.[2]

Protocol: Titanium-Mediated Transesterification

Reaction: Ethyl 2-chloro-2-fluoroacetate +

-Butanol

Butyl 2-chloro-2-fluoroacetate + Ethanol[1]

- Setup: Flame-dried 250 mL round-bottom flask, Dean-Stark trap (optional), and inert gas (N₂) line.
- Charge: Add Ethyl 2-chloro-2-fluoroacetate (1.0 eq) and anhydrous n-Butanol (3.0 eq).
- Catalyst: Add Titanium(IV) isopropoxide (0.05 eq). Caution: Moisture sensitive.[1][2]
- Reflux: Heat to 100°C. The equilibrium is driven by the removal of ethanol (BP 78°C).
 - Process Control: Monitor reaction progress via TLC (stain with KMnO₄) or GC-MS.[1][2] Look for the disappearance of the ethyl ester peak.[2]
- Workup: Cool to RT. Quench with 1N HCl (precipitates TiO₂).[1][2] Dilute with Et₂O.
- Purification: Wash organic layer with brine, dry over MgSO₄. Concentrate. Distill under reduced pressure (approx. 20 mmHg) to separate from excess butanol.

Stereochemical Resolution (The Critical Step)

BCFA is synthesized as a racemate (

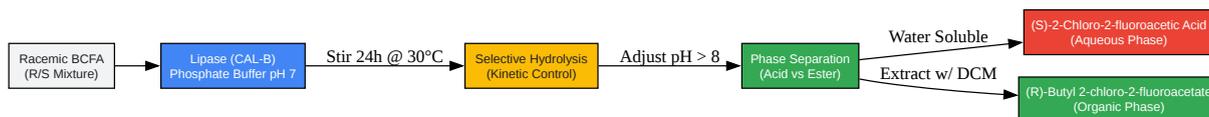
).[1][2] For pharmaceutical applications, the enantiomers must be separated.[2] The most scalable method is Enzymatic Kinetic Resolution using Lipases (e.g., *Candida antarctica* Lipase B or *Pseudomonas fluorescens* lipase).[2]

Mechanistic Workflow

The lipase selectively hydrolyzes one enantiomer (typically the

-form) into the acid, leaving the

-ester intact.[1]



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Figure 1: Enzymatic kinetic resolution workflow for isolating enantiopure BCFA.

Resolution Protocol

- Emulsification: Suspend Racemic BCFA (10g) in Phosphate Buffer (0.1 M, pH 7.2).
- Initiation: Add Lipase (CAL-B immobilized, 500 mg). Stir vigorously at 30°C.
- Monitoring: Track enantiomeric excess () via Chiral GC (Column: Cyclodextrin-based, e.g., Chiraldex G-TA).
 - Stop Condition: When conversion reaches ~50% (usually 24-48h).[2]
- Separation:
 - Basify mixture to pH 8.5 (converts Acid to Salt).[1][2]
 - Extract with Dichloromethane (DCM).[1][2]
 - Organic Layer: Contains (R)-Ester ().[1][2][4]
 - Aqueous Layer: Contains (S)-Acid salt.[1][2] Acidify to pH 1 and extract to recover the acid.[1][2]

Applications in Drug Discovery

Bioisosterism

The -CHFCl moiety is a bioisostere for:

- Hydroxyl groups (-CHOH-): Similar polarity but no hydrogen bond donor capability.[1][2]
- Carbonyl groups (-C=O-): The geminal halogens mimic the electron density of the carbonyl oxygen, useful for protease inhibitors.[1][2]

Safety & Toxicology Warning

CRITICAL: Like all fluoroacetates, BCFA can metabolize to fluoroacetyl-CoA, which inhibits aconitase in the Krebs cycle.[1][2]

- LD50: Treat as highly toxic.[1][2]
- Handling: Double-glove (Nitrile), work strictly in a fume hood.
- Neutralization: Treat spills with strong base (NaOH) to hydrolyze the ester and defluorinate (requires harsh conditions/time).[1][2]

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